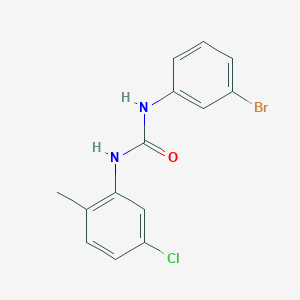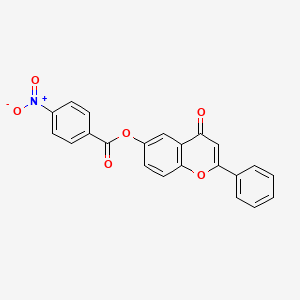
5-(2-chloro-6-fluorobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chloro-6-fluorobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CF3 and has been found to possess several unique properties that make it a promising candidate for further research.
Scientific Research Applications
Synthesis and Biological Activities
Synthetic Approaches and Derivative Compounds
The research on thiazolidinone derivatives, including compounds structurally related to "5-(2-chloro-6-fluorobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one," has led to the development of various synthetic methodologies. These compounds have been synthesized to investigate their biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. For example, studies have focused on the synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities, highlighting the potential of thiazolidinone derivatives in medicinal chemistry (Khalifa & Abdelbaky, 2008).
Antimicrobial and Anticancer Activities
Several studies have evaluated the antimicrobial and anticancer activities of thiazolidinone derivatives. For instance, novel fluoro-substituted benzo[b]pyran compounds with anti-lung cancer activity have been synthesized, showcasing the diverse pharmacological potential of fluorinated derivatives in targeting cancer cells (Hammam et al., 2005).
Antiviral and Cytotoxic Activities
Research has also been directed towards the synthesis of heterocycles based on thiazolidinone for their antiviral and cytotoxic activities. Compounds exhibiting significant activity against Herpes simplex virus type 1 (HSV-1) and cytotoxic potential against cancer cell lines have been reported, indicating the therapeutic relevance of these derivatives (Dawood et al., 2011).
Structural and Molecular Studies
Molecular Structure and Docking Studies
Investigations into the molecular structure, electronic properties, and vibrational spectra of thiazolidinone derivatives have been conducted to understand their interaction with biological targets. Molecular docking studies, for example, have explored the binding affinity of these compounds to cancer proteins, providing insights into their mechanism of action at the molecular level (Shanmugapriya et al., 2022).
Antidiabetic Activity Evaluation
Evaluation of Antidiabetic Potential
While some thiazolidinone derivatives have been synthesized with the intention of assessing their antidiabetic activity, certain compounds have been found ineffective in lowering blood glucose levels. This highlights the importance of rigorous screening and evaluation in the development of new therapeutic agents (Singh et al., 2013).
properties
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNOS2/c17-12-7-4-8-13(18)11(12)9-14-15(20)19(16(21)22-14)10-5-2-1-3-6-10/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCKGILVZUWENE-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4580617.png)
![1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B4580621.png)

![N~1~-allyl-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4580628.png)
![methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4580634.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4580642.png)
![1-[2-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B4580647.png)

![N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea](/img/structure/B4580664.png)
![4-[3-(benzyloxy)benzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4580671.png)
![3-methyl-5-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4580687.png)


![1-methyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4580708.png)